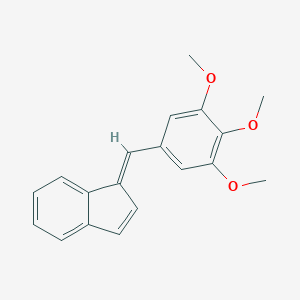
1-(3,4,5-trimethoxybenzylidene)-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4,5-trimethoxybenzylidene)-1H-indene, also known as TMI or β-TMI, is a synthetic compound that belongs to the family of indene derivatives. It is widely used in scientific research due to its potential application in various fields such as medicine, biochemistry, and material science.
Mecanismo De Acción
The mechanism of action of 1-(3,4,5-trimethoxybenzylidene)-1H-indene is not fully understood. However, it has been proposed that 1-(3,4,5-trimethoxybenzylidene)-1H-indene exerts its biological activity by interfering with the function of specific enzymes or proteins. For example, 1-(3,4,5-trimethoxybenzylidene)-1H-indene has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. 1-(3,4,5-trimethoxybenzylidene)-1H-indene has also been demonstrated to bind to DNA and induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-(3,4,5-trimethoxybenzylidene)-1H-indene has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 1-(3,4,5-trimethoxybenzylidene)-1H-indene can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory mediators. In vivo studies have shown that 1-(3,4,5-trimethoxybenzylidene)-1H-indene can inhibit the growth of tumors in animal models and reduce the severity of inflammation in animal models of disease. 1-(3,4,5-trimethoxybenzylidene)-1H-indene has also been shown to exhibit antioxidant activity and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4,5-trimethoxybenzylidene)-1H-indene has several advantages for lab experiments. It is readily available, easy to synthesize, and relatively inexpensive. It exhibits low toxicity and high stability, making it suitable for long-term studies. However, 1-(3,4,5-trimethoxybenzylidene)-1H-indene has some limitations. It is poorly soluble in water, which can limit its use in aqueous systems. It also exhibits low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 1-(3,4,5-trimethoxybenzylidene)-1H-indene. One direction is to explore its potential as a therapeutic agent for cancer treatment. Further studies are needed to elucidate the mechanism of action of 1-(3,4,5-trimethoxybenzylidene)-1H-indene and identify its molecular targets. Another direction is to investigate the use of 1-(3,4,5-trimethoxybenzylidene)-1H-indene as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the development of novel materials based on 1-(3,4,5-trimethoxybenzylidene)-1H-indene could lead to the synthesis of materials with unique properties for various applications.
Métodos De Síntesis
The synthesis of 1-(3,4,5-trimethoxybenzylidene)-1H-indene involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and indene in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds under reflux conditions in a solvent such as ethanol or methanol. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
1-(3,4,5-trimethoxybenzylidene)-1H-indene has been extensively studied for its potential application in various scientific fields. In medicine, 1-(3,4,5-trimethoxybenzylidene)-1H-indene has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has been demonstrated to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent for cancer treatment. In biochemistry, 1-(3,4,5-trimethoxybenzylidene)-1H-indene has been used as a fluorescent probe for the detection of metal ions such as copper and iron. In material science, 1-(3,4,5-trimethoxybenzylidene)-1H-indene has been employed as a building block for the synthesis of novel organic materials with unique optical and electronic properties.
Propiedades
Número CAS |
2428-31-1 |
|---|---|
Nombre del producto |
1-(3,4,5-trimethoxybenzylidene)-1H-indene |
Fórmula molecular |
C19H18O3 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
(1E)-1-[(3,4,5-trimethoxyphenyl)methylidene]indene |
InChI |
InChI=1S/C19H18O3/c1-20-17-11-13(12-18(21-2)19(17)22-3)10-15-9-8-14-6-4-5-7-16(14)15/h4-12H,1-3H3/b15-10+ |
Clave InChI |
VUWQTQJXINKVKM-XNTDXEJSSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C=CC3=CC=CC=C32 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C=CC3=CC=CC=C32 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=C2C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



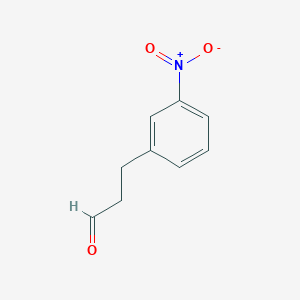
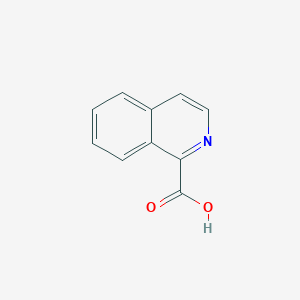
![Ethyl 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B182570.png)
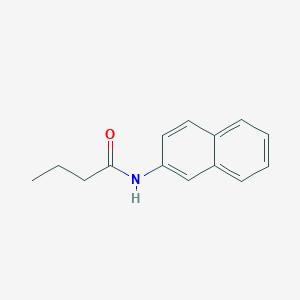
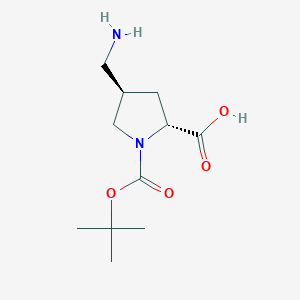
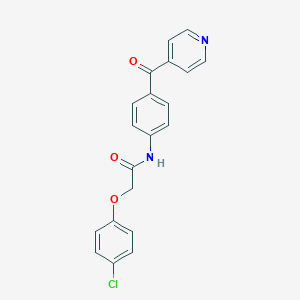

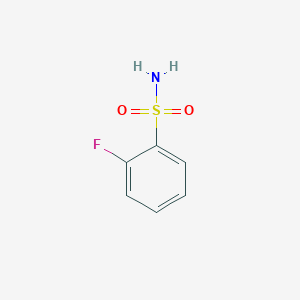
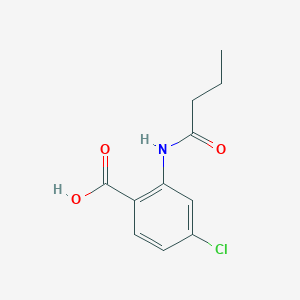
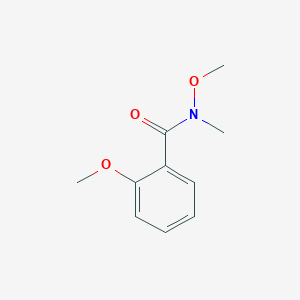
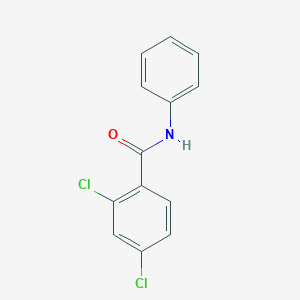

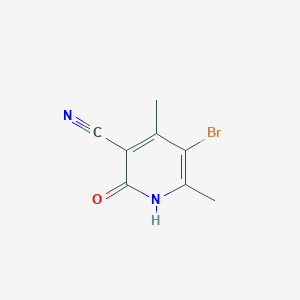
![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)